

A Comparative Analysis of Gas Chromatographic Retention Times: PCB 143 vs. PCB 153

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,2',3,4,5,6'-Hexachlorobiphenyl

CAS No.: 68194-15-0

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An In-Depth Guide for Researchers in Environmental and Toxicological Analysis

In the complex world of environmental and toxicological analysis, the accurate identification and quantification of polychlorinated biphenyls (PCBs) are of paramount importance. These persistent organic pollutants (POPs) exist as 209 different congeners, each with unique physical, chemical, and toxicological properties. The separation of these congeners by gas chromatography (GC) is a cornerstone of their analysis, with retention time serving as a critical identifier. This guide provides a detailed comparison of the gas chromatographic retention times of two closely related hexachlorobiphenyls: PCB 143 and PCB 153.

This document, intended for researchers, scientists, and drug development professionals, will delve into the structural nuances that dictate the chromatographic behavior of these two congeners. We will explore experimental data on their elution order on different stationary phases, provide a comprehensive experimental protocol for their analysis, and discuss the underlying principles that govern their separation.

Structural Isomers: A Tale of Two Hexachlorobiphenyls

At the heart of their differing chromatographic behavior lies the subtle yet significant difference in their molecular structure. Both PCB 143 and PCB 153 are hexachlorobiphenyls, meaning they share the same molecular formula ($C_{12}H_4Cl_6$) and molecular weight. However, the arrangement of the six chlorine atoms on the biphenyl backbone is distinct, making them positional isomers.

- PCB 143: **2,2',3,4,5,6'-Hexachlorobiphenyl**
- PCB 153: **2,2',4,4',5,5'-Hexachlorobiphenyl**

The key difference is the substitution pattern on the second phenyl ring. In PCB 143, the chlorine atoms are at the 2', 3', 4', 5', and 6' positions, while in PCB 153, they are at the 2', 4', and 5' positions of one ring and 2',4',5' of the second. This seemingly minor variation in chlorine placement has a profound impact on the molecule's three-dimensional shape and its interaction with the stationary phase of a GC column.

PCB 153 (2,2',4,4',5,5'-Hexachlorobiphenyl)

PCB153

PCB 143 (2,2',3,4,5,6'-Hexachlorobiphenyl)

PCB143

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Caption: Structural comparison of PCB 143 and PCB 153.

Gas Chromatographic Retention Times: A Comparative Overview

The elution order of PCB congeners in a gas chromatograph is primarily influenced by their volatility and their interaction with the stationary phase of the column. Generally, for a given number of chlorine atoms, congeners with a more planar structure and fewer ortho-substituted chlorines tend to have longer retention times due to stronger interactions with the stationary phase.

Experimental data consistently shows that PCB 153 has a longer retention time than PCB 143 on a variety of commonly used GC columns. This can be attributed to the more symmetrical and slightly more planar structure of PCB 153 compared to the more sterically hindered structure of PCB 143, which has three ortho-substituted chlorine atoms.

Congener	IUPAC Name	GC Column	Elution Order	Reference
PCB 143	2,2',3,4,5,6'-Hexachlorobiphenyl	SGE HT8-PCB	Elutes before PCB 153	[1]
PCB 153	2,2',4,4',5,5'-Hexachlorobiphenyl	SGE HT8-PCB	Elutes after PCB 143	[1]
PCB 153	2,2',4,4',5,5'-Hexachlorobiphenyl	DB-5	Retention Time: 21.30 min (example)	[2]

Note: The retention time for PCB 143 on a DB-5 column was not explicitly found in the provided search results under the same conditions as PCB 153.

Experimental Protocol for the Analysis of PCBs by Gas Chromatography

The following protocol is a generalized procedure based on established methods such as EPA Method 8082A for the analysis of PCBs in environmental samples.[1][3][4]

Sample Preparation

The goal of sample preparation is to extract the PCBs from the sample matrix and remove interfering compounds.

- **Extraction:** Soxhlet extraction or pressurized fluid extraction (PFE) are commonly used methods. A non-polar solvent such as a hexane/acetone mixture is typically employed.
- **Cleanup:** The extract is often subjected to a cleanup step to remove co-extracted interfering substances like lipids and other organic compounds. This can be achieved using techniques such as solid-phase extraction (SPE) with silica gel or Florisil, or gel permeation chromatography (GPC).

Gas Chromatograph (GC) and Mass Spectrometer (MS) Conditions

The choice of GC column and instrumental parameters is critical for achieving the desired separation.

- **GC Column:** A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or an HT8-PCB, is commonly used for PCB analysis. These columns provide good separation of a wide range of PCB congeners.
- **Carrier Gas:** Helium or hydrogen is typically used as the carrier gas at a constant flow rate.
- **Oven Temperature Program:** A temperature program is employed to optimize the separation of the congeners. A typical program might start at a lower temperature to separate the more volatile congeners and then ramp up to a higher temperature to elute the less volatile, more highly chlorinated congeners.
- **Injector:** A split/splitless injector is commonly used, operated in splitless mode to maximize sensitivity.
- **Detector:** A mass spectrometer (MS) is the preferred detector for its high selectivity and ability to provide structural information for confirmation. The MS is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target PCB congeners.



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Caption: Experimental workflow for PCB analysis by GC-MS.

Data Analysis

- **Identification:** PCB congeners are identified based on their retention times and the presence of their characteristic mass spectral ions. The retention time of an analyte in a sample is compared to that of a known standard analyzed under the same conditions.
- **Quantification:** The concentration of each congener is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Factors Influencing Retention Times and Separation

Several factors can influence the retention times and the resolution of PCB 143 and PCB 153:

- **Stationary Phase Polarity:** The choice of the GC column's stationary phase is the most critical factor. Low-polarity phases like the DB-5 separate PCBs primarily based on their boiling points and degree of chlorination. More specialized phases, such as the HT8-PCB, can offer enhanced selectivity for specific congeners.
- **Temperature Program:** The rate of temperature increase in the GC oven affects the elution of the congeners. A slower temperature ramp can improve the separation of closely eluting peaks.
- **Carrier Gas Flow Rate:** The linear velocity of the carrier gas through the column influences the efficiency of the separation.
- **Column Dimensions:** The length, internal diameter, and film thickness of the GC column all play a role in the separation efficiency and analysis time.

Conclusion

The separation and accurate identification of PCB congeners are essential for understanding their environmental fate and toxicological impact. While PCB 143 and PCB 153 are both hexachlorobiphenyls, their distinct substitution patterns lead to different gas chromatographic retention times. Under typical GC conditions using common stationary phases, PCB 153 consistently elutes after PCB 143 due to its more symmetrical structure. By understanding the structural basis of their chromatographic behavior and by carefully optimizing analytical methods, researchers can achieve reliable and accurate measurements of these important environmental contaminants.

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- To cite this document: BenchChem. [A Comparative Analysis of Gas Chromatographic Retention Times: PCB 143 vs. PCB 153]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329278/docs#a-comparative-analysis-of-gas-chromatographic-retention-times-pcb-143-vs-pcb-153\]](https://www.benchchem.com/product/b1329278/docs#a-comparative-analysis-of-gas-chromatographic-retention-times-pcb-143-vs-pcb-153)

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